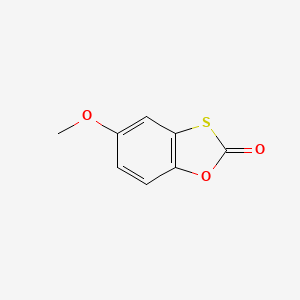

1,3-Benzoxathiol-2-one, 5-methoxy-

Description

BenchChem offers high-quality 1,3-Benzoxathiol-2-one, 5-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzoxathiol-2-one, 5-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1483-20-1 |

|---|---|

Molecular Formula |

C8H6O3S |

Molecular Weight |

182.20 g/mol |

IUPAC Name |

5-methoxy-1,3-benzoxathiol-2-one |

InChI |

InChI=1S/C8H6O3S/c1-10-5-2-3-6-7(4-5)12-8(9)11-6/h2-4H,1H3 |

InChI Key |

IJUFAVNTSBXUCB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)S2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1,3-Benzoxathiol-2-one, 5-methoxy-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Benzoxathiol-2-one, 5-methoxy-. This document outlines a reliable synthetic pathway, details the necessary experimental protocols, and presents the expected analytical data for the characterization of this compound.

Introduction

1,3-Benzoxathiol-2-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a methoxy group at the 5-position can modulate the compound's lipophilicity, metabolic stability, and biological activity, making 1,3-Benzoxathiol-2-one, 5-methoxy- a valuable target for drug discovery and development programs. This guide details a two-step synthetic route starting from the corresponding 5-hydroxy precursor.

Synthesis

The synthesis of 1,3-Benzoxathiol-2-one, 5-methoxy- is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 5-hydroxy-1,3-benzoxathiol-2-one, followed by the methylation of the hydroxyl group.

Step 1: Synthesis of 5-hydroxy-1,3-benzoxathiol-2-one

A well-established and efficient method for the synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones is the reaction of a quinone with thiourea in an acidic medium.[1]

Reaction Scheme:

p-Benzoquinone + Thiourea --(H+, Δ)--> 5-hydroxy-1,3-benzoxathiol-2-one

Step 2: Synthesis of 1,3-Benzoxathiol-2-one, 5-methoxy-

The 5-methoxy derivative is synthesized via the alkylation of the hydroxyl group of the precursor using a suitable methylating agent, such as methyl iodide, in the presence of a weak base.[2]

Reaction Scheme:

5-hydroxy-1,3-benzoxathiol-2-one + CH₃I --(Base)--> 1,3-Benzoxathiol-2-one, 5-methoxy-

Characterization Data

While direct experimental data for 1,3-Benzoxathiol-2-one, 5-methoxy- is not extensively reported, the following table summarizes the expected characterization data based on the analysis of its precursor and analogous methoxy-substituted aromatic compounds.

| Property | Expected Value |

| Molecular Formula | C₈H₆O₃S |

| Molecular Weight | 182.19 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | Not reported; expected to be different from the 5-hydroxy precursor (173-175 °C) |

| ¹H NMR (CDCl₃) | δ ~7.1-7.3 (m, 3H, Ar-H), δ ~3.8 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | δ ~170 (C=O), δ ~155-160 (C-OCH₃), δ ~110-130 (Ar-C), δ ~56 (-OCH₃) |

| IR (KBr, cm⁻¹) | ~1740-1750 (C=O stretch), ~1250 (asym C-O-C stretch), ~1030 (sym C-O-C stretch) |

| Mass Spectrometry | m/z 182 [M]⁺ |

Experimental Protocols

Synthesis of 5-hydroxy-1,3-benzoxathiol-2-one

-

Preparation of Reagents:

-

Dissolve 10.8 g (0.1 mol) of p-benzoquinone in 100 mL of glacial acetic acid.

-

Dissolve 7.6 g (0.1 mol) of thiourea in 50 mL of 2M hydrochloric acid.

-

-

Reaction:

-

In a round-bottom flask equipped with a magnetic stirrer, add the thiourea solution.

-

Slowly add the p-benzoquinone solution to the thiourea solution with vigorous stirring at room temperature.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

Heat the reaction mixture on a steam bath for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent such as ethanol or methanol to obtain pure 5-hydroxy-1,3-benzoxathiol-2-one.

-

Synthesis of 1,3-Benzoxathiol-2-one, 5-methoxy-

-

Preparation of Reagents:

-

Dissolve 16.8 g (0.1 mol) of 5-hydroxy-1,3-benzoxathiol-2-one in 200 mL of acetone.

-

Add 20.7 g (0.15 mol) of anhydrous potassium carbonate to the solution.

-

-

Reaction:

-

To the stirred suspension, add 7.5 mL (0.12 mol) of methyl iodide dropwise at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1,3-Benzoxathiol-2-one, 5-methoxy-.

-

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the characterization data.

References

Unveiling the Structural Architecture of 6-Methoxy-1,3-benzoxathiol-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 6-methoxy-1,3-benzoxathiol-2-one and its closely related analogs. While a dedicated crystallographic study for 6-methoxy-1,3-benzoxathiol-2-one is not publicly available, this document leverages data from structurally similar compounds to infer its crystallographic properties. This information is crucial for understanding its physicochemical properties, guiding synthesis efforts, and informing drug design and development initiatives. The 1,3-benzoxathiol-2-one scaffold is a key pharmacophore in medicinal chemistry, exhibiting a range of biological activities including antibacterial, antimycotic, antioxidant, antitumor, and anti-inflammatory properties[1][2].

Comparative Crystallographic Data

To provide a robust understanding of the likely crystal structure of 6-methoxy-1,3-benzoxathiol-2-one, this section presents crystallographic data from two closely related analogs: 6-Methoxy-1,3-benzoxazol-2(3H)-one and 6-Hydroxy-1,3-benzoxathiol-2-one.

| Parameter | 6-Methoxy-1,3-benzoxazol-2(3H)-one[3] | 6-Hydroxy-1,3-benzoxathiol-2-one (Tioxolone)[4] |

| Chemical Formula | C₈H₇NO₃ | C₇H₄O₃S |

| Molecular Weight | 165.15 g/mol | 168.17 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2/n | P2/c |

| a | 12.4251 (12) Å | 3.7620 (2) Å |

| b | 3.9154 (4) Å | 17.188 (5) Å |

| c | 16.0231 (16) Å | 16.447 (9) Å |

| β | 108.796 (2)° | 90.00 (2)° |

| Volume (V) | 737.94 (13) ų | 661.0 (4) ų |

| Z | 4 | 4 |

| Calculated Density (Dx) | 1.486 Mg/m³ | 1.688 Mg/m³ |

| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293 K | 120 K |

| R-factor | 0.032 | 0.053 |

Molecular Structure and Inferred Interactions

The molecular structure of 6-methoxy-1,3-benzoxathiol-2-one is presented below. Based on the analysis of its analogs, the molecule is expected to be nearly planar. Intermolecular interactions, such as hydrogen bonding and π–π stacking, are likely to play a significant role in its crystal packing. For instance, in the crystal structure of 6-hydroxy-1,3-benzoxathiol-2-one, molecules are linked by extensive O—H⋯O and C—H⋯O hydrogen bonds and are further stabilized by face-to-face π–π interactions[4]. While the methoxy group in the target compound is a weaker hydrogen bond acceptor compared to the hydroxyl group, C—H⋯O interactions are still anticipated.

Caption: Molecular structure of 6-methoxy-1,3-benzoxathiol-2-one.

Experimental Protocols

The synthesis and crystallization of 6-methoxy-1,3-benzoxathiol-2-one would likely follow established procedures for related benzoxathiolone and benzothiazole derivatives.

Synthesis of 1,3-Benzoxathiol-2-one Derivatives

A general synthetic pathway involves the reaction of a substituted hydroquinone with a thiocarbonyl source. For instance, the synthesis of 6-hydroxy-benzo[d][3][5]oxathiol-2-one derivatives can be achieved through a multi-step process starting from the commercially available 6-hydroxy-benzo[d][3][5]oxathiol-2-one[1]. A plausible synthetic route for the title compound is outlined below.

Caption: A potential synthetic workflow for 6-methoxy-1,3-benzoxathiol-2-one.

Single Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For the analog 6-methoxy-1,3-benzoxazol-2(3H)-one, crystals were obtained by slow evaporation from an ethyl acetate solution[3]. A similar approach would be a logical starting point for the title compound.

Protocol:

-

Dissolve the purified 6-methoxy-1,3-benzoxathiol-2-one in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture) to near saturation at a slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Allow the solution to stand undisturbed at room temperature, protected from dust.

-

Monitor for the formation of single crystals over several days to weeks.

X-ray Crystallography Data Collection and Structure Refinement

The determination of the crystal structure would involve the following standard procedures, as exemplified by the studies on its analogs[3][4].

Caption: Standard workflow for X-ray crystal structure determination.

Data Collection: A suitable single crystal would be mounted on a diffractometer equipped with a CCD area detector. Data would be collected at a controlled temperature (e.g., 293 K or 120 K) using monochromatic X-ray radiation (typically Mo Kα, λ = 0.71073 Å)[3][4].

Structure Solution and Refinement: The collected diffraction data would be processed to yield a set of structure factors. The crystal structure would then be solved using direct methods and refined by full-matrix least-squares on F². The positions of hydrogen atoms would be determined from difference Fourier maps or placed in calculated positions and refined using a riding model[6].

Conclusion

While the definitive crystal structure of 6-methoxy-1,3-benzoxathiol-2-one awaits experimental determination, a comprehensive analysis of its close structural analogs provides valuable insights into its likely solid-state conformation, crystal packing, and intermolecular interactions. The data and protocols presented in this guide offer a solid foundation for researchers working on the synthesis, characterization, and application of this important class of heterocyclic compounds. The anticipated planar structure and potential for various intermolecular interactions underscore the importance of empirical crystallographic studies to fully elucidate its structure-property relationships.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-Methoxy-1,3-Benzoxathiol-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for 1,3-Benzoxathiol-2-one, 5-methoxy-, a compound of interest in medicinal chemistry and drug development. This document is intended to serve as a core resource for researchers engaged in the synthesis, characterization, and application of this and related molecular entities.

Spectroscopic Data

Precise and comprehensive spectroscopic data is fundamental for the unambiguous identification and characterization of a chemical compound. The following tables summarize the available spectroscopic information for 1,3-Benzoxathiol-2-one, 5-methoxy-.

Infrared (IR) Spectroscopy

The infrared spectrum provides valuable information about the functional groups present in a molecule. The gas-phase IR spectrum for 1,3-Benzoxathiol-2-one, 5-methoxy- has been reported and is available through the NIST Chemistry WebBook[1]. Key absorption bands are indicative of the carbonyl group of the cyclic ester and the aromatic and ether functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 | Strong | C=O stretch (lactone) |

| ~1600, ~1500 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1250 | Strong | C-O-C asymmetric stretch (aryl ether) |

| ~1030 | Strong | C-O-C symmetric stretch (aryl ether) |

| Note: The exact peak positions and intensities can vary based on the sample preparation and the physical state (e.g., gas, liquid, solid). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ ~ 7.0-7.2 ppm (m, 3H): Aromatic protons.

-

δ ~ 3.8 ppm (s, 3H): Methoxy group protons (-OCH₃).

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ ~ 170 ppm: Carbonyl carbon (C=O).

-

δ ~ 155-160 ppm: Aromatic carbon attached to the methoxy group.

-

δ ~ 110-130 ppm: Other aromatic carbons.

-

δ ~ 56 ppm: Methoxy carbon (-OCH₃).

Mass Spectrometry (MS)

Detailed mass spectrometry data, including fragmentation patterns for 1,3-Benzoxathiol-2-one, 5-methoxy-, is not currently available in the searched databases. The expected molecular ion peak [M]⁺ would be at m/z = 182.01, corresponding to the molecular formula C₈H₆O₃S.

Experimental Protocols

A detailed experimental protocol for the synthesis of 1,3-Benzoxathiol-2-one, 5-methoxy- is not explicitly described in the available literature. However, a common synthetic route involves the methylation of the corresponding 5-hydroxy analog.

Synthesis of 5-Methoxy-1,3-Benzoxathiol-2-one

The synthesis can be conceptualized as a two-step process, starting from the commercially available 6-hydroxy-benzo[d][3][4]oxathiol-2-one.

Caption: Synthetic pathway to a related amino-methoxy derivative.

Step 1: Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one

A general one-step synthesis from quinones and thiourea has been reported[5][6]. This method is efficient for producing various derivatives.

Step 2: Methylation of 5-Hydroxy-1,3-benzoxathiol-2-one

A standard methylation procedure would involve the reaction of 5-hydroxy-1,3-benzoxathiol-2-one with a methylating agent such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent like N,N-dimethylformamide (DMF)[7].

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-methoxy-1,3-benzoxathiol-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-methoxy-1,3-benzoxathiol-2-one. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted NMR data based on the analysis of structurally similar compounds and established NMR principles. It also outlines a comprehensive experimental protocol for acquiring high-quality NMR data and includes visualizations to aid in understanding the experimental workflow and the structural assignment of NMR signals.

Predicted NMR Data

The predicted ¹H and ¹³C NMR data for 5-methoxy-1,3-benzoxathiol-2-one are summarized in the tables below. These predictions are based on the known effects of substituents on benzene rings and data from analogous structures such as benzoxazoles and other methoxy-substituted aromatic compounds.

Table 1: Predicted ¹H NMR Data for 5-methoxy-1,3-benzoxathiol-2-one

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~ 6.95 | d | ~ 2.5 |

| H-6 | ~ 6.85 | dd | ~ 8.5, 2.5 |

| H-7 | ~ 7.10 | d | ~ 8.5 |

| -OCH₃ | ~ 3.80 | s | - |

Table 2: Predicted ¹³C NMR Data for 5-methoxy-1,3-benzoxathiol-2-one

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C2) | ~ 170 |

| C-3a | ~ 145 |

| C-4 | ~ 112 |

| C-5 | ~ 158 |

| C-6 | ~ 115 |

| C-7 | ~ 125 |

| C-7a | ~ 130 |

| -OCH₃ | ~ 56 |

Experimental Protocols

The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of 5-methoxy-1,3-benzoxathiol-2-one.

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity 5-methoxy-1,3-benzoxathiol-2-one.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent may depend on the sample's solubility.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range covering approximately -2 to 12 ppm.

-

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

¹³C NMR Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range covering approximately 0 to 200 ppm.

-

-

Processing:

-

Apply a Fourier transform with an exponential multiplication to improve the signal-to-noise ratio.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak or TMS.

-

2D NMR Spectroscopy (for unambiguous assignments):

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships in the NMR analysis of 5-methoxy-1,3-benzoxathiol-2-one.

Caption: Experimental workflow for NMR analysis.

Caption: Correlation of atoms to NMR signals.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,3-Benzoxathiol-2-one, 5-methoxy-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopic profile of 1,3-Benzoxathiol-2-one, 5-methoxy- (CAS No. 1483-20-1). The document outlines the characteristic vibrational frequencies, provides a standard experimental protocol for spectral acquisition, and illustrates the analytical workflow. The information presented is crucial for the structural elucidation, identification, and quality control of this compound in research and development settings.

Core Spectroscopic Data

The infrared spectrum of 1,3-Benzoxathiol-2-one, 5-methoxy-, is characterized by distinct absorption bands corresponding to its key functional groups: the cyclic carbonate (ester), the aromatic ether, and the substituted benzene ring. The quantitative data, derived from the gas-phase spectrum provided by the National Institute of Standards and Technology (NIST), is summarized below[1]. These values are essential for confirming the molecular structure and identifying the presence of specific chemical bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3080 - 3000 | Weak-Medium | C-H Stretch | Aromatic Ring |

| ~2960, ~2840 | Weak-Medium | C-H Stretch | Methoxy (-OCH₃) |

| ~1780 | Strong | C=O Stretch | Cyclic Carbonate (Ester) |

| ~1620, ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1270, ~1030 | Strong | Asymmetric & Symmetric C-O-C Stretch | Aryl Ether |

| ~850 - 750 | Medium-Strong | C-H Out-of-Plane Bending | Aromatic Ring |

Note: The peak positions are approximate values derived from the gas-phase spectrum and may shift slightly in the solid or liquid phase due to intermolecular interactions.

The most prominent feature in the spectrum is the very strong carbonyl (C=O) stretching band around 1780 cm⁻¹. This high frequency is characteristic of the five-membered cyclic carbonate ring, which induces significant ring strain. For comparison, the related compound 5-hydroxy-1,3-benzoxathiol-2-one shows a similar strong C=O stretch at approximately 1742 cm⁻¹[2]. The presence of strong bands around 1270 cm⁻¹ and 1030 cm⁻¹ is indicative of the asymmetric and symmetric C-O-C stretching of the aryl ether group, respectively[3]. The weaker bands just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the methoxy group[4][5].

Experimental Protocols

While the reference spectrum is from a gas-phase measurement, a common and practical approach for analyzing solid organic compounds like 1,3-Benzoxathiol-2-one, 5-methoxy-, in a laboratory setting involves Fourier Transform Infrared (FTIR) spectroscopy using a solid sampling technique. The Potassium Bromide (KBr) pellet method is detailed below.

Objective: To obtain a high-quality transmission IR spectrum of a solid sample.

Materials & Equipment:

-

1,3-Benzoxathiol-2-one, 5-methoxy- (2-3 mg)

-

FTIR-grade Potassium Bromide (KBr), dried (150-200 mg)

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher)

-

Spatula and desiccator

Methodology:

-

Sample Preparation (KBr Pellet):

-

Gently dry the KBr powder in an oven (e.g., at 100°C) for several hours and store it in a desiccator to prevent moisture absorption. Moisture can introduce broad O-H bands that interfere with the spectrum.

-

Weigh approximately 1-2 mg of the sample and 100-150 mg of the dried KBr.

-

Using the agate mortar and pestle, thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained[6]. Proper grinding is crucial to reduce light scattering and obtain sharp spectral bands[7].

-

Transfer the powdered mixture into the pellet die.

-

Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet[6].

-

-

Data Acquisition:

-

Place the FTIR spectrometer in transmission mode.

-

Perform a background scan with an empty sample holder to record the spectrum of atmospheric CO₂ and H₂O, which will be automatically subtracted from the sample spectrum[8][9].

-

Carefully place the KBr pellet containing the sample into the sample holder in the spectrometer's beam path.

-

Acquire the sample spectrum. Typical acquisition parameters are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

-

Data Processing:

-

The instrument software will perform a Fourier transform on the interferogram to generate the final spectrum (Wavenumber vs. Transmittance or Absorbance).

-

Analyze the spectrum by identifying the positions and relative intensities of the absorption bands and assigning them to the corresponding molecular vibrations.

-

Logical and Experimental Workflows

The following diagrams illustrate the logical pathway for spectral interpretation and the experimental workflow for obtaining the IR spectrum.

References

- 1. CAS Reg. No. 1483-20-1 [webbook.nist.gov]

- 2. 5-Hydroxy-1,3-benzoxathiol-2-one | 7735-56-0 | Benchchem [benchchem.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Detection of the Methoxyl Group by Infrared Spectroscopy | Semantic Scholar [semanticscholar.org]

- 5. Detection of the Methoxyl Group by Infrared Spectroscopy [opg.optica.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. mse.washington.edu [mse.washington.edu]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

In-Depth Technical Guide: Mass Spectrometry Analysis of 5-methoxy-1,3-benzoxathiol-2-one

Abstract: This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 5-methoxy-1,3-benzoxathiol-2-one. Due to a lack of specific experimental mass spectra for this compound in published literature, this document presents a theoretical analysis based on established fragmentation patterns of analogous chemical structures, including benzoxathiolones and methoxy-aromatic compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a predictive framework for the identification and characterization of this molecule and its derivatives. The document includes predicted fragmentation data, a detailed, generalized experimental protocol for analysis, and a visual representation of the proposed fragmentation pathway.

Introduction

5-methoxy-1,3-benzoxathiol-2-one is a heterocyclic compound of interest in medicinal chemistry and materials science. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such novel compounds. Electron Ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that offer a "fingerprint" for molecular identification. This guide outlines the expected behavior of 5-methoxy-1,3-benzoxathiol-2-one under EI-MS conditions. The proposed fragmentation pathways are derived from the known mass spectrometric behavior of related structures, providing a robust hypothesis for experimental verification.

Predicted Mass Spectrometry Data

The mass spectrum of 5-methoxy-1,3-benzoxathiol-2-one is predicted to show a distinct molecular ion peak followed by a series of fragment ions resulting from the cleavage of its functional groups. The primary fragmentation is expected to initiate from the methoxy group and the oxathiolone ring. The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and the proposed neutral loss.

| Proposed Fragment Ion | m/z (Predicted) | Neutral Loss | Formula of Lost Neutral |

| [M]+• (Molecular Ion) | 182 | - | - |

| [M - •CH3]+ | 167 | Methyl Radical | •CH3 |

| [M - CO]+• | 154 | Carbon Monoxide | CO |

| [M - •OCH3]+ | 151 | Methoxy Radical | •OCH3 |

| [M - CO2]+• | 138 | Carbon Dioxide | CO2 |

| [M - CO - •CH3]+ | 139 | Carbon Monoxide & Methyl Radical | CO, •CH3 |

Proposed Fragmentation Pathway

The fragmentation of 5-methoxy-1,3-benzoxathiol-2-one under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 182). This high-energy species then undergoes a series of competing fragmentation reactions to yield smaller, stable ions. The most probable pathways are illustrated in the diagram below. A primary fragmentation route involves the loss of a methyl radical (•CH3) from the methoxy group, a characteristic fragmentation of anisole-type compounds, resulting in a stable ion at m/z 167. Another significant pathway is the expulsion of a neutral carbon monoxide (CO) molecule from the cyclic ester moiety, leading to an ion at m/z 154.

Caption: Proposed EI fragmentation of 5-methoxy-1,3-benzoxathiol-2-one.

Detailed Experimental Protocols

The following is a generalized protocol for the analysis of 5-methoxy-1,3-benzoxathiol-2-one using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of the synthesized and purified 5-methoxy-1,3-benzoxathiol-2-one in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL using the same solvent.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

-

GC System: Agilent 8890 GC System (or equivalent)

-

MS System: Agilent 5977B GC/MSD (or equivalent)

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C

Mass Spectrometer Parameters

-

Ionization Source: Electron Ionization (EI)

-

Ion Source Temperature: 230°C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Speed: 2 scans/second

-

Detector: Electron Multiplier

Data Analysis

-

Total Ion Chromatogram (TIC): Analyze the TIC to determine the retention time of the compound.

-

Mass Spectrum: Extract the mass spectrum from the apex of the chromatographic peak corresponding to 5-methoxy-1,3-benzoxathiol-2-one.

-

Fragmentation Analysis: Identify the molecular ion peak and the major fragment ions. Compare the observed m/z values with the predicted values in Section 2.

-

Structural Confirmation: Correlate the observed fragmentation pattern with the proposed pathway in Section 3 to confirm the structure of the analyte.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the characterization of 5-methoxy-1,3-benzoxathiol-2-one using GC-MS.

Caption: Workflow for GC-MS analysis and structural confirmation.

"derivatives of 1,3-benzoxathiol-2-one and their properties"

An In-depth Technical Guide to the Derivatives of 1,3-Benzoxathiol-2-one

Introduction

The 1,3-benzoxathiol-2-one scaffold is a significant heterocyclic system in medicinal chemistry. These compounds, characterized by a fused benzene ring to a five-membered oxathiolone ring, serve as important pharmacophores.[1][2] Derivatives of this core structure have garnered considerable attention from the scientific community due to their diverse and potent pharmacological activities. The inherent properties of this scaffold make it a valuable starting point for the design and development of new therapeutic agents.[1]

This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of 1,3-benzoxathiol-2-one derivatives, tailored for researchers, scientists, and professionals in drug development.

Synthesis of 1,3-Benzoxathiol-2-one Derivatives

The synthesis of the 1,3-benzoxathiol-2-one core and its derivatives can be achieved through several methodologies. The most common and efficient methods involve the reaction of substituted phenols with sulfur-containing reagents or the cyclization of appropriately substituted precursors.

A widely utilized and efficient one-step synthesis involves the reaction of quinones with thiourea in an acidic medium.[3] This method allows for the preparation of a variety of 5-hydroxy-1,3-benzoxathiol-2-ones in excellent yields from readily available starting materials.[3] Another classical approach involves treating o-mercaptophenol with thiophosgene in an aqueous alkali solution.[4]

Physicochemical and Biological Properties

Derivatives of 1,3-benzoxathiol-2-one exhibit a wide range of physicochemical and biological properties, which are summarized below. The structural modifications on the benzoxathiolone ring significantly influence their activity.

Physicochemical Data

The characterization of these compounds relies on standard analytical techniques. Spectroscopic data, particularly ¹H and ¹³C NMR, are crucial for structural elucidation.[4][5]

| Compound/Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reference |

| 1,3-Benzoxathiole-2-thione | C₇H₄OS₂ | 168.24 | 93-94 | Orange-red crystals | [4] |

| 5-Hydroxy-1,3-benzoxathiol-2-one | C₇H₄O₃S | 168.17 | - | Light-brown crystalline solid | [6] |

| 6-Hydroxy-1,3-benzoxathiol-2-one | C₇H₄O₃S | 168.17 | - | - | [5] |

Biological Activities

The 1,3-benzoxathiol-2-one scaffold is associated with a broad spectrum of biological activities, including antibacterial, antimycotic, antioxidant, anti-inflammatory, and antitumor properties.[1][2]

| Derivative Class | Biological Activity | Target/Cell Line | IC₅₀ (µM) | Notes | Reference |

| Schiff Bases of 6-hydroxy-benzo[d][1][5]oxathiol-2-one | Anticancer | MCF-7, A549, HT-29 | 5.36 - 9.09 | Compound 12g was the most potent against the tested cell lines. | [5] |

| Benzoxathiole Derivative | Anti-inflammatory | - | - | Blocks LPS-induced NF-κB activation by inactivating IκB kinase beta. | [6] |

| General Derivatives | MAO-A/MAO-B Inhibition | Monoamine Oxidase | - | Potential for treating neuropsychiatric and neurodegenerative disorders. | [1] |

| General Derivatives | Antibacterial | Various bacteria | - | Broad activity reported. | [1] |

| General Derivatives | Antioxidant | - | - | Ability to scavenge free radicals demonstrated in vitro. | [6] |

Mechanism of Action: Anti-inflammatory Pathway

A notable mechanism of action for the anti-inflammatory effects of certain benzoxathiole derivatives involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] This is a critical pathway that regulates immune responses and inflammation. The derivative acts by inactivating the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. As a result, NF-κB is retained in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.[6]

// Nodes lps [label="LPS", fillcolor="#F1F3F4", fontcolor="#202124"]; tlr4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; ikk [label="IKK Complex\n(α, β, γ)", fillcolor="#FBBC05", fontcolor="#202124"]; derivative [label="1,3-Benzoxathiol-2-one\nDerivative", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ikba_nfkB [label="IκBα-NF-κB\n(Inactive Complex)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_ikba [label="P-IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; ub [label="Ubiquitination", shape=oval, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; proteasome [label="Proteasomal\nDegradation", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; nfkB [label="NF-κB\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=septagon, fillcolor="#F1F3F4", fontcolor="#202124"]; transcription [label="Transcription of\nPro-inflammatory Genes", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges lps -> tlr4 [label="binds"]; tlr4 -> ikk [label="activates"]; derivative -> ikk [label="inactivates", color="#EA4335", style=bold, arrowhead=tee]; ikk -> ikba_nfkB [label="phosphorylates IκBα"]; ikba_nfkB -> p_ikba [style=dashed]; p_ikba -> ub; ub -> proteasome; ikba_nfkB -> nfkB [label="releases"]; nfkB -> nucleus [label="translocates to"]; nucleus -> transcription [label="initiates"]; } diagram Caption: Inhibition of the NF-κB signaling pathway by a 1,3-benzoxathiol-2-one derivative.

Experimental Protocols

Protocol 1: General One-Step Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-ones

This protocol is a generalized procedure based on the method described by Lau and Kestner for the synthesis from quinones and thiourea.[3]

-

Reaction Setup: In a suitable reaction vessel, dissolve the substituted quinone in an appropriate solvent, such as glacial acetic acid.

-

Addition of Reagents: Add thiourea to the solution. The molar ratio of quinone to thiourea may be optimized but is often near equimolar.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Depending on the substituents, the intermediate thiouronium salt may precipitate.[3]

-

Hydrolysis and Cyclization: Heat the reaction mixture in the presence of a strong aqueous acid (e.g., HCl). This step facilitates the conversion of the intermediate salt into the final 5-hydroxy-1,3-benzoxathiol-2-one product.[3]

-

Isolation and Purification: Cool the reaction mixture and isolate the crude product by filtration. The product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the final compound using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Protocol 2: General Protocol for In Vitro Anticancer Activity (MTT Assay)

This is a generalized protocol for evaluating the cytotoxic activity of synthesized derivatives against cancer cell lines, as mentioned in the literature.[5]

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HT-29) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well microtiter plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a positive control (e.g., a known anticancer drug) and a negative control (vehicle, e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

References

The Rising Therapeutic Potential of 1,3-Benzoxathiol-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzoxathiol-2-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. These compounds have garnered significant interest for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This technical guide provides an in-depth overview of the current research, focusing on quantitative biological data, detailed experimental methodologies, and the underlying mechanisms of action to support further investigation and drug development in this promising area.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of 1,3-benzoxathiol-2-one have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various 1,3-benzoxathiol-2-one derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Derivative Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 6-hydroxy-5-nitro | SKMEL-19 (Melanoma) | - | [1] |

| 2 | 6-methoxy | SKMEL-19 (Melanoma) | 3.3 | [2] |

| 3 | Schiff Base Derivative 4g | HCT-116 (Colon) | 5.36 - 9.09 | [3] |

| 4 | Schiff Base Derivative 4q | ACP-03 (Prostate) | - | [4] |

| 5 | Schiff Base Derivative 12g | MCF-7 (Breast) | 5.36 - 9.09 | [3] |

| 6 | Schiff Base Derivative 12g | A549 (Lung) | 5.36 - 9.09 | [3] |

| 7 | Schiff Base Derivative 12g | HT-29 (Colorectal) | 5.36 - 9.09 | [3] |

Note: Specific IC50 values for some compounds were not explicitly stated in the provided search results, but they were identified as active. Further consultation of the primary literature is recommended.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Materials:

-

1,3-Benzoxathiol-2-one derivatives

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cancer cells. Seed the cells into 96-well plates at a density of approximately 8 x 10³ cells/well in 100 µL of complete DMEM medium.[7] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,3-benzoxathiol-2-one derivatives in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[4]

-

Incubation: Incubate the plates for 24-48 hours in a humidified incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.[5][6] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Experimental Workflow for Anticancer Activity Screening

Caption: A flowchart illustrating the key steps of the MTT assay for evaluating the cytotoxicity of 1,3-benzoxathiol-2-one derivatives.

Antimicrobial and Antifungal Activity

Several 1,3-benzoxathiol-2-one derivatives have shown promising activity against a range of microbial and fungal pathogens, including resistant strains. This makes them attractive candidates for the development of new anti-infective agents.

Quantitative Antimicrobial and Antifungal Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,3-benzoxathiol-2-one derivatives against various Candida species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8]

| Compound | Derivative Structure/Substitution | Fungal Strain | MIC (µg/mL) | Reference |

| 8 | 6-hydroxy-5-nitro | Candida species | 4 - 32 | [1][9] |

| 9 | 6-acetoxy-5-nitro | Candida species | 16 - 64 | [1][9] |

| 10 | (E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)benzene-1,2,3-triol) (related benzothiazole) | Candida species | 8 - 32 | [2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Materials:

-

1,3-Benzoxathiol-2-one derivatives

-

Fungal strains (e.g., Candida albicans)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain from a fresh culture. The final concentration in the test wells should be approximately 1 to 5 x 10³ cells/mL.[9]

-

Compound Dilution: Prepare serial twofold dilutions of the 1,3-benzoxathiol-2-one derivatives in the microtiter plates using RPMI-1640 medium.

-

Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at a specific wavelength.[12]

Enzyme Inhibition: Targeting Monoamine Oxidase

Certain 1,3-benzoxathiol-2-one derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters. This activity suggests their potential for the treatment of neurological disorders such as depression and Parkinson's disease.[13]

Quantitative MAO Inhibition Data

The following table summarizes the in vitro inhibitory activity of 1,3-benzoxathiol-2-one derivatives against human MAO-A and MAO-B.

| Compound | Derivative Type | Target Enzyme | IC50 (µM) | Reference |

| 11 | Ester Derivative 3a | MAO-B | 0.0069 | - |

| 12 | Ester Derivative 3b | MAO-B | 0.0066 | - |

| 13 | Sulfonic Ester Derivative 4d | MAO-A | 0.083 | - |

| 14 | Sulfonic Ester Derivative 5e | MAO-A | 0.086 | - |

Note: Specific compound structures were not fully detailed in the provided search results. Consultation of the primary literature is advised for detailed structural information.

Experimental Protocol: In Vitro MAO Inhibition Assay

The MAO inhibitory activity can be determined using a fluorometric or spectrophotometric method.[14][15][16]

Materials:

-

1,3-Benzoxathiol-2-one derivatives

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for both MAO-A and MAO-B) or Benzylamine (substrate for MAO-B)

-

Buffer solution (e.g., phosphate buffer)

-

96-well plates (white or black for fluorescence)

-

Fluorometer or spectrophotometer

Procedure:

-

Compound Preparation: Dissolve the test compounds in DMSO and prepare serial dilutions in the assay buffer.

-

Pre-incubation: Add the enzyme (MAO-A or MAO-B) to the wells of the 96-well plate, followed by the test compounds at various concentrations. Pre-incubate the mixture for 10 minutes at 37°C.[14]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., kynuramine).

-

Incubation: Incubate the reaction mixture for 20 minutes at 37°C.[14]

-

Reaction Termination: Stop the reaction by adding a strong base (e.g., 2N NaOH).[14]

-

Detection: Measure the formation of the product (e.g., 4-hydroxyquinoline from kynuramine) using a fluorometer (excitation at 320 nm, emission at 380 nm) or a spectrophotometer.[14][15]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor). Determine the IC50 values from the dose-response curves.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

The anti-inflammatory properties of some 1,3-benzoxathiol-2-one derivatives are linked to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[17]

The NF-κB Signaling Pathway and Potential Intervention by 1,3-Benzoxathiol-2-one Derivatives

The canonical NF-κB signaling pathway is a central mediator of inflammatory responses. Its inhibition represents a key strategy for the development of anti-inflammatory drugs.

Caption: A simplified diagram of the canonical NF-κB signaling pathway, a potential target for the anti-inflammatory action of 1,3-benzoxathiol-2-one derivatives.

Conclusion

The 1,3-benzoxathiol-2-one core represents a versatile and promising scaffold for the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition, highlight the potential of these compounds to address a range of unmet medical needs. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to further explore the structure-activity relationships and mechanisms of action of this important class of molecules, ultimately paving the way for the discovery of novel and effective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] 1,3-Benzoxathiol-2-one and 1,3-Benzothiazole Compounds as Potential Anticancer and Antimicrobial Agents | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][1,3]oxathiol-2-one Schiff Bases as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchhub.com [researchhub.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. idexx.dk [idexx.dk]

- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 14. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]

- 15. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4.4. Monoamine Oxidase A and B (MAO-A and -B) Enzyme Inhibition Assay [bio-protocol.org]

- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Prospective Analysis of 5-methoxy-1,3-benzoxathiol-2-one: Potential Therapeutic Applications Based on Structural Analogs

Disclaimer: Direct experimental data on 5-methoxy-1,3-benzoxathiol-2-one is not extensively available in the current scientific literature. This technical guide provides a prospective analysis of its potential therapeutic applications by extrapolating from the well-documented biological activities of its structural analogs, primarily 5-hydroxy-1,3-benzoxathiol-2-one and 6-hydroxy-1,3-benzoxathiol-2-one. The hypotheses presented herein are intended to guide future research and development efforts.

Introduction

The 1,3-benzoxathiol-2-one scaffold is a heterocyclic structure of significant interest in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2] These activities include anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2][3] This whitepaper focuses on the potential therapeutic applications of a specific derivative, 5-methoxy-1,3-benzoxathiol-2-one. While this compound is not extensively studied, a wealth of information on its hydroxylated analogs provides a strong foundation for predicting its biological profile. This document will summarize the known activities of these related compounds, present relevant quantitative data, detail key experimental protocols, and visualize associated biological pathways to build a case for the therapeutic potential of 5-methoxy-1,3-benzoxathiol-2-one.

Chemical Synthesis

The synthesis of the 1,3-benzoxathiol-2-one core is well-established. A common and efficient method involves the one-step synthesis from quinones and thiourea in an acidic medium.[4][5] This method is advantageous due to its rapid nature and high yields.[5]

Experimental Protocol: One-Step Synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones from Quinones and Thiourea

This protocol is adapted from the method described by Lau and Kestner.[5] The synthesis of 5-methoxy-1,3-benzoxathiol-2-one would likely start from a corresponding methoxy-substituted quinone or involve a subsequent methylation step of the 5-hydroxy analog.

Materials:

-

Appropriate quinone (e.g., p-benzoquinone for the 5-hydroxy analog)

-

Thiourea

-

Glacial acetic acid

-

Aqueous hydrochloric acid (concentrated)

Procedure:

-

A solution of the quinone is prepared in glacial acetic acid.

-

A solution of thiourea is prepared in aqueous hydrochloric acid.

-

The thiourea solution is added to the quinone solution.

-

The mixture is heated on a steam bath for approximately one hour.[4]

-

Upon cooling, the 5-hydroxy-1,3-benzoxathiol-2-one product crystallizes from the solution.

-

The product can be isolated by filtration. The resulting product is often pure enough for subsequent use without further purification.[4]

Potential Therapeutic Applications

Based on the biological activities of its structural analogs, 5-methoxy-1,3-benzoxathiol-2-one is hypothesized to have potential applications in several therapeutic areas.

Anticancer Activity

Derivatives of 1,3-benzoxathiol-2-one have demonstrated significant cytotoxic effects against various human cancer cell lines.[1][3] Specifically, Schiff base derivatives of 6-hydroxy-benzo[d][3][6]oxathiol-2-one have been synthesized and evaluated for their in vitro anticancer activity.[7][8]

Table 1: Cytotoxic Activity of 1,3-Benzoxathiol-2-one Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Hydroxy-1,3-benzoxathiol-2-one | Melanoma (SKMEL-19) | 2.8 | [3] |

| 5-Hydroxy-1,3-benzoxathiol-2-one | Gastric (ACP-03) | 4.8 | [3] |

| 6-Hydroxy-5-nitro-benzo[d][3][6]oxathiol-2-one Schiff Base (4b) | Gastric (ACP-03) | < 5 | [9] |

| 6-Hydroxy-5-nitro-benzo[d][3][6]oxathiol-2-one Schiff Base (4o) | Melanoma (SKMEL-19) | 2.8 | [1] |

| 6-Hydroxy-5-nitro-benzo[d][3][6]oxathiol-2-one Schiff Base (4m) | Melanoma (SKMEL-19) | 9.4 | [1] |

| 6-Hydroxy-5-nitro-benzo[d][3][6]oxathiol-2-one Schiff Base (4n) | Melanoma (SKMEL-19) | 5.6 | [1] |

| 6-Methoxy-benzo[d][3][6]oxathiol-2-one (7) | Melanoma (SKMEL-19) | 3.3 | [10][11] |

IC50: The half maximal inhibitory concentration.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

-

Cells in culture (e.g., cancer cell lines)

-

96-well plates

-

Test compound (e.g., 5-methoxy-1,3-benzoxathiol-2-one)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a detergent-based solution)[12][13]

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate to allow for attachment.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

-

Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[12]

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Add the solubilization solution to each well to dissolve the formazan crystals.[14]

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[13]

-

Cell viability is calculated as a percentage of the untreated control cells.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Anti-inflammatory Activity

A key mechanism underlying inflammation is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15] This pathway is a crucial regulator of genes involved in the immune and inflammatory responses.[6][16] A related benzoxathiole derivative has been reported to inhibit lipopolysaccharide-induced NF-κB activation.[3] It is plausible that 5-methoxy-1,3-benzoxathiol-2-one could exert anti-inflammatory effects through a similar mechanism.

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.

Antioxidant Activity

Several studies have highlighted the antioxidant properties of 5-hydroxy-1,3-benzoxathiol-2-one.[3] This activity is crucial for protecting cells from oxidative stress, a key factor in the pathogenesis of numerous diseases.[3] The ability of these compounds to scavenge free radicals has been demonstrated in vitro. The presence of a methoxy group in 5-methoxy-1,3-benzoxathiol-2-one, an electron-donating group, may also contribute to its antioxidant potential.

Antimicrobial Activity

Derivatives of 1,3-benzoxathiol-2-one have been shown to possess activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[3][17]

Table 2: Antimicrobial Activity of 1,3-Benzoxathiol-2-one Derivatives

| Compound/Derivative | Microorganism | Activity | Reference |

| 5-Hydroxy-1,3-benzoxathiol-2-one | Gram-positive bacteria | Inhibitory | [3] |

| 5-Hydroxy-1,3-benzoxathiol-2-one | Bacillus subtilis | Inhibitory | [3] |

| 5-Hydroxy-1,3-benzoxathiol-2-one | Escherichia coli | Moderate | [3] |

| 6-Hydroxy-1,3-benzoxathiol-2-one | Bacteria and Fungi | Antimicrobial and antimycotic | [17] |

| 6-Hydroxy-5-nitro-benzo[d][3][6]oxathiol-2-one (2) | Candida species | MIC = 4-32 µg/mL | [18] |

| 6-Acetoxy-5-nitro-benzo[d][3][6]oxathiol-2-one (7) | Candida species | MIC = 16-64 µg/mL | [18] |

MIC: Minimum Inhibitory Concentration.

Structure-Activity Relationship and Future Directions

The conversion of a hydroxyl group to a methoxy group can have significant effects on the pharmacokinetic and pharmacodynamic properties of a compound. Methylation can increase lipophilicity, which may enhance cell membrane permeability and bioavailability. However, it also removes the hydrogen-bonding capability of the hydroxyl group, which could alter its interaction with biological targets.

Future research should focus on the direct synthesis and biological evaluation of 5-methoxy-1,3-benzoxathiol-2-one. Key studies should include:

-

In vitro cytotoxicity screening against a panel of cancer cell lines to confirm and characterize its anticancer potential.

-

Anti-inflammatory assays , including NF-κB reporter assays, to validate its presumed mechanism of action.

-

Antioxidant capacity assessment using standard assays like DPPH or ORAC.

-

Antimicrobial susceptibility testing against a broad range of pathogens.

-

Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

While direct evidence is currently lacking, the extensive data available for its structural analogs strongly suggest that 5-methoxy-1,3-benzoxathiol-2-one is a promising candidate for further investigation as a therapeutic agent. Its potential anticancer, anti-inflammatory, antioxidant, and antimicrobial properties warrant a dedicated research program to synthesize and evaluate this compound. The information and protocols provided in this guide offer a solid foundation for initiating such an endeavor. The development of 5-methoxy-1,3-benzoxathiol-2-one and its derivatives could lead to novel treatments for a variety of diseases.

References

- 1. Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][1,3]oxathiol-2-one Schiff Bases as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Hydroxy-1,3-benzoxathiol-2-one | 7735-56-0 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. datapdf.com [datapdf.com]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of novel 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff bases as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 11. [PDF] 1,3-Benzoxathiol-2-one and 1,3-Benzothiazole Compounds as Potential Anticancer and Antimicrobial Agents | Semantic Scholar [semanticscholar.org]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. mdpi.com [mdpi.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. commerce.bio-rad.com [commerce.bio-rad.com]

- 17. [6-hydroxy-1,3-benzoxathiol-2-one, an antipsoriatic with antibacterial and antimycotic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 1,3-Benzoxathiol-2-one, 5-methoxy- in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzoxathiol-2-one derivatives are versatile intermediates in organic synthesis, serving as precursors for a variety of heterocyclic compounds and finding applications in medicinal chemistry. This document provides detailed application notes and protocols focused on the synthesis and potential applications of 1,3-Benzoxathiol-2-one, 5-methoxy- . While direct literature on the synthetic uses of this specific methoxy analog is limited, its chemistry can be largely inferred from its hydroxylated precursor, 5-hydroxy-1,3-benzoxathiol-2-one. These notes will cover the synthesis of the precursor, its subsequent methylation, and potential synthetic transformations.

Synthesis of 1,3-Benzoxathiol-2-one, 5-methoxy-

The synthesis of 1,3-Benzoxathiol-2-one, 5-methoxy- is proposed as a two-step process starting from the readily available 5-hydroxy-1,3-benzoxathiol-2-one.

Step 1: Synthesis of 5-hydroxy-1,3-benzoxathiol-2-one

A well-established one-step synthesis involves the reaction of a suitable quinone with thiourea in an acidic medium.[1][2] This reaction proceeds through the nucleophilic addition of thiourea to the quinone, followed by an intramolecular cyclization to form the benzoxathiolone ring system.[1]

Experimental Protocol: Synthesis of 5-hydroxy-1,3-benzoxathiol-2-one

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-benzoquinone (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Addition of Thiourea: To the stirred solution, add thiourea (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to afford 5-hydroxy-1,3-benzoxathiol-2-one as a crystalline solid.[1]

| Reactant | Molar Ratio | Solvent | Reaction Time | Typical Yield |

| p-Benzoquinone | 1.0 | Acetic Acid / Hydrochloric Acid | 2-4 hours | >80% |

| Thiourea | 1.1 |

Step 2: Methylation of 5-hydroxy-1,3-benzoxathiol-2-one

The hydroxyl group at the 5-position can be converted to a methoxy group using standard methylation procedures. A common method is the Williamson ether synthesis, involving the deprotonation of the phenol with a suitable base followed by reaction with a methylating agent.

Proposed Experimental Protocol: Synthesis of 1,3-Benzoxathiol-2-one, 5-methoxy-

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-hydroxy-1,3-benzoxathiol-2-one (1 equivalent) in a dry polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Deprotonation: Add a suitable base such as anhydrous potassium carbonate (1.5 equivalents). Stir the suspension at room temperature for 30 minutes.

-

Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.2 equivalents), dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield 1,3-Benzoxathiol-2-one, 5-methoxy-.

| Reactant | Molar Ratio | Base (Molar Ratio) | Methylating Agent (Molar Ratio) | Solvent | Reaction Time |

| 5-hydroxy-1,3-benzoxathiol-2-one | 1.0 | K₂CO₃ (1.5) | (CH₃)₂SO₄ (1.2) or CH₃I (1.2) | Acetone | 4-6 hours |

Synthetic Applications

1,3-Benzoxathiol-2-one, 5-methoxy- can be envisioned as a versatile reagent in organic synthesis, primarily functioning as a carbonyl equivalent or a precursor to other functional groups.

Amide Bond Formation

The benzoxathiolone moiety can act as a leaving group, allowing the carbonyl group to be attacked by nucleophiles such as amines to form amides. This reaction would likely be promoted by a base.

Proposed Reaction Scheme: Amide Synthesis

Caption: Proposed pathway for amide synthesis.

Proposed Experimental Protocol: General Procedure for Amidation

-

Reaction Setup: Dissolve 1,3-Benzoxathiol-2-one, 5-methoxy- (1 equivalent) and the desired primary or secondary amine (1.1 equivalents) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture can be washed with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting amide can be purified by crystallization or column chromatography.

Synthesis of Other Heterocycles

The reactive nature of the 1,3-benzoxathiol-2-one ring system could allow for its transformation into other heterocyclic structures. For instance, reaction with bifunctional nucleophiles could lead to the formation of more complex fused ring systems. The specific reaction pathways and products would depend on the nature of the nucleophile and the reaction conditions.

Summary of Potential Reactions

| Reaction Type | Reagents | Product Class | Key Features |

| Amide Bond Formation | Primary/Secondary Amines, Base | Amides | The benzoxathiolone acts as a carbonyl source with a good leaving group. |

| Heterocycle Synthesis | Bifunctional Nucleophiles (e.g., hydrazines) | Fused Heterocycles | Potential for ring-opening and re-cyclization to form new heterocyclic cores. |

Conclusion

Caption: Overview of Synthesis and Applications.

References

Synthesis of 5-methoxy-1,3-benzoxathiol-2-one: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step protocol for the synthesis of 5-methoxy-1,3-benzoxathiol-2-one, a valuable building block in medicinal chemistry and drug development. The synthesis involves the initial formation of 5-hydroxy-1,3-benzoxathiol-2-one from p-benzoquinone and thiourea, followed by O-methylation to yield the final product. Detailed experimental procedures, characterization data, and a visual representation of the synthesis workflow are presented to ensure reproducibility and facilitate its application in a research setting.

Data Summary

Quantitative data for the key compounds in this synthesis are summarized in the table below for easy reference and comparison.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |

| 5-hydroxy-1,3-benzoxathiol-2-one |  | C₇H₄O₃S | 168.17 | 170-172[1] | ¹H NMR (DMSO-d₆): δ 10.20 (s, 1H, OH), 7.40-7.20 (m, 3H, Ar-H)[1]IR (KBr, cm⁻¹): ~3400 (O-H), 1742 (C=O), 1236 (C-O-C)[1] |

| 5-methoxy-1,3-benzoxathiol-2-one |  | C₈H₆O₃S | 182.19 | Not available | ¹H NMR (CDCl₃, predicted): δ ~7.0-7.3 (m, 3H, Ar-H), ~3.8 (s, 3H, OCH₃)IR (KBr, cm⁻¹, predicted): ~1740 (C=O), ~1240 (C-O-C), ~2950, 2850 (C-H) |

Experimental Protocols

This synthesis is performed in two main stages: the synthesis of the hydroxyl intermediate and its subsequent methylation.

Part 1: Synthesis of 5-hydroxy-1,3-benzoxathiol-2-one

This procedure is adapted from the well-established reaction of p-benzoquinone with thiourea in an acidic medium.

Materials:

-

p-Benzoquinone

-

Thiourea

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid

-

Deionized Water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve thiourea (1.2 equivalents) in a solution of concentrated hydrochloric acid and deionized water.

-

In a separate beaker, dissolve p-benzoquinone (1 equivalent) in glacial acetic acid.

-

Slowly add the p-benzoquinone solution to the stirring thiourea solution at room temperature.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to 80-90°C and maintain this temperature for 1-2 hours. The color of the solution should change, and a precipitate may begin to form.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to complete the precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any remaining acid and unreacted thiourea.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 5-hydroxy-1,3-benzoxathiol-2-one as a crystalline solid.

-

Dry the purified product under vacuum. The expected yield is typically high.

Part 2: Synthesis of 5-methoxy-1,3-benzoxathiol-2-one

This protocol describes the O-methylation of the phenolic hydroxyl group using methyl iodide and potassium carbonate.

Materials:

-

5-hydroxy-1,3-benzoxathiol-2-one

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

-

Anhydrous Acetone

-

Dichloromethane (DCM) or Ethyl Acetate

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask, add 5-hydroxy-1,3-benzoxathiol-2-one (1 equivalent) and anhydrous acetone.

-

Add anhydrous potassium carbonate (2-3 equivalents) to the suspension. Potassium carbonate acts as the base to deprotonate the phenol.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Slowly add methyl iodide (1.5-2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the potassium carbonate and other inorganic salts.

-

Evaporate the acetone from the filtrate using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 5-methoxy-1,3-benzoxathiol-2-one.

-

If necessary, purify the product further by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Synthesis Workflow

The two-step synthesis of 5-methoxy-1,3-benzoxathiol-2-one is illustrated in the following workflow diagram.

Caption: Workflow for the synthesis of 5-methoxy-1,3-benzoxathiol-2-one.

References

Application Notes and Protocols: Antifungal Activity Assays for 1,3-Benzoxathiol-2-one Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction